molecular formula C6H4Br2N4 B13036708 2,6-Dibromo-9-methyl-9H-purine

2,6-Dibromo-9-methyl-9H-purine

Cat. No.: B13036708
M. Wt: 291.93 g/mol
InChI Key: UMHFOXCKUJOQHG-UHFFFAOYSA-N
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Description

2,6-Dibromo-9-methyl-9H-purine is a brominated purine derivative with the molecular formula C6H4Br2N4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-9-methyl-9H-purine typically involves the bromination of 9-methyl-9H-purine. One common method is the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar brominating agents. The reaction conditions are optimized to ensure high purity and yield, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-9-methyl-9H-purine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2,6-diazido-9-methyl-9H-purine .

Scientific Research Applications

2,6-Dibromo-9-methyl-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-9-methyl-9H-purine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-9-methyl-9H-purine
  • 2,6-Difluoro-9-methyl-9H-purine
  • 2,6-Diiodo-9-methyl-9H-purine

Uniqueness

2,6-Dibromo-9-methyl-9H-purine is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chloro, fluoro, and iodo counterparts. The bromine atoms influence the compound’s reactivity, making it suitable for specific applications where other halogenated purines may not be as effective .

Properties

Molecular Formula

C6H4Br2N4

Molecular Weight

291.93 g/mol

IUPAC Name

2,6-dibromo-9-methylpurine

InChI

InChI=1S/C6H4Br2N4/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3

InChI Key

UMHFOXCKUJOQHG-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=C(N=C2Br)Br

Origin of Product

United States

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